molecular formula C18H13N5O B2847046 N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 332176-90-6

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2847046
CAS No.: 332176-90-6
M. Wt: 315.336
InChI Key: PNLRFMLXQVFWAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of naphthalen-1-amine with 4-(tetrazol-1-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The tetrazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide stands out due to the presence of both the naphthalene and tetrazole rings, which confer unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

N-naphthalen-1-yl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c24-18(14-8-10-15(11-9-14)23-12-19-21-22-23)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLRFMLXQVFWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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